molecular formula C20H19F6N3O2S B11515374 N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide

Cat. No.: B11515374
M. Wt: 479.4 g/mol
InChI Key: REAFYAVGDLLQMI-UHFFFAOYSA-N
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Description

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, an ethyl group, a methyl group, a thiophene ring, a hexafluoropropane moiety, and an ethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyano group: This is often done via a nucleophilic substitution reaction.

    Attachment of the hexafluoropropane moiety: This step may involve a fluorination reaction using hexafluoropropane derivatives.

    Formation of the ethoxybenzamide structure: This can be synthesized through an amidation reaction involving ethoxybenzoic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide exerts its effects involves interaction with specific molecular targets. The cyano group and the hexafluoropropane moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application, such as inhibition of enzymes in medicinal chemistry or interaction with polymers in materials science.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with a similar ethoxy group.

    Disilanes: Organosilicon compounds with unique electronic properties.

    Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Contains a cyano group and an ethyl ester similar to the target compound.

Uniqueness

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide is unique due to its combination of a thiophene ring, a hexafluoropropane moiety, and an ethoxybenzamide structure, which imparts distinct chemical and physical properties not found in simpler compounds like ethyl acetoacetate or disilanes.

Properties

Molecular Formula

C20H19F6N3O2S

Molecular Weight

479.4 g/mol

IUPAC Name

N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-ethoxybenzamide

InChI

InChI=1S/C20H19F6N3O2S/c1-4-12-11(3)32-17(14(12)10-27)29-18(19(21,22)23,20(24,25)26)28-16(30)13-8-6-7-9-15(13)31-5-2/h6-9,29H,4-5H2,1-3H3,(H,28,30)

InChI Key

REAFYAVGDLLQMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2OCC)C

Origin of Product

United States

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